molecular formula C8H10N2O B1528609 1-Allyl-5-amino-1H-pyridin-2-one CAS No. 1176105-24-0

1-Allyl-5-amino-1H-pyridin-2-one

Cat. No.: B1528609
CAS No.: 1176105-24-0
M. Wt: 150.18 g/mol
InChI Key: KEKNOQCQGRPUMG-UHFFFAOYSA-N
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Description

1-Allyl-5-amino-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with an amino group at the 5-position and an allyl group at the 1-position

Biochemical Analysis

Biochemical Properties

1-Allyl-5-amino-1H-pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound’s interaction with FGFRs can lead to the modulation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for various cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In particular, it has demonstrated potent inhibitory effects on the proliferation of breast cancer cells by inducing apoptosis and inhibiting cell migration and invasion . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s interaction with other enzymes and proteins may contribute to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and pain in animal models of inflammatory pain . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and overall efficacy in biochemical and therapeutic applications . Understanding the metabolic pathways of this compound is crucial for optimizing its use in research and drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical and therapeutic effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and overall efficacy .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-5-amino-1H-pyridin-2-one typically involves the reaction of 2-pyridone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The amino group can be introduced via nitration followed by reduction, or through direct amination using suitable reagents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-amino-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-5-amino-1H-pyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Uniqueness: 1-Allyl-5-amino-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-1-prop-2-enylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKNOQCQGRPUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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